

AZD9496: A Comprehensive Technical Overview of its Pharmacokinetics and Oral Bioavailability

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Compound of Interest

Compound Name: AZD9496 deacrylic acid phenol

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AZD9496 is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has demonstrated potent antagonism and degradation of the estrogen receptor alpha (ER α).^{[1][2]} This document provides an in-depth technical guide on the pharmacokinetics (PK) and oral bioavailability of AZD9496, compiled from preclinical and clinical data.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of AZD9496 has been characterized in multiple preclinical species and in humans. A summary of key quantitative data is presented below for comparative analysis.

Preclinical Pharmacokinetics

AZD9496 has shown high oral bioavailability across various preclinical species.^{[3][4]}

Species	Oral Bioavailability (F%)	Key Characteristics
Rat	63%	Generally low volume and clearance. [3] [4]
Mouse	91%	Higher clearance compared to other species. A mouse-specific metabolite with lower activity was detected at similar levels to the parent compound. [3] [4]
Dog	74%	Generally low volume and clearance. [3] [4]

Human Pharmacokinetics (Phase I Study)

A first-in-human, dose-escalation Phase I study (NCT02248090) evaluated AZD9496 in women with ER+/HER2- advanced breast cancer.[\[5\]](#) Doses ranged from 20 mg once daily (QD) to 600 mg twice daily (BID).[\[1\]](#)

Dose	Cmax (Maximum Plasma Concentration)	AUC (Area Under the Curve)	Notable Observations
20 mg QD to 400 mg BID	Increased in reasonable proportion to increasing dose after the first dose.[6]	Increased in reasonable proportion to increasing dose after the first dose.[6]	A time-dependent reduction in exposure was observed across the BID dose range, with more significant reductions at higher doses.
600 mg BID	A more than dose-proportional increase in exposure was observed.[6]	-	Three patients experienced dose-limiting toxicities at 150 mg BID, 400 mg BID, and 600 mg BID, all of which were reversible.
250 mg BID	25% lower than steady-state concentrations observed in the initial Phase I trial.[7]	31% lower than steady-state concentrations observed in the initial Phase I trial.[7]	This dose was used in a presurgical window-of-opportunity study (NCT03236974).[8]

Metabolism: In humans, two metabolites, M3 and M5, formed by oxidation of the parent compound, have been identified. These metabolites have 30-fold and three-fold lower potency than AZD9496, respectively.[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

Preclinical In Vivo Xenograft Studies

- Animal Models: Female nude mice (e.g., Nu/J) are typically used.[10]

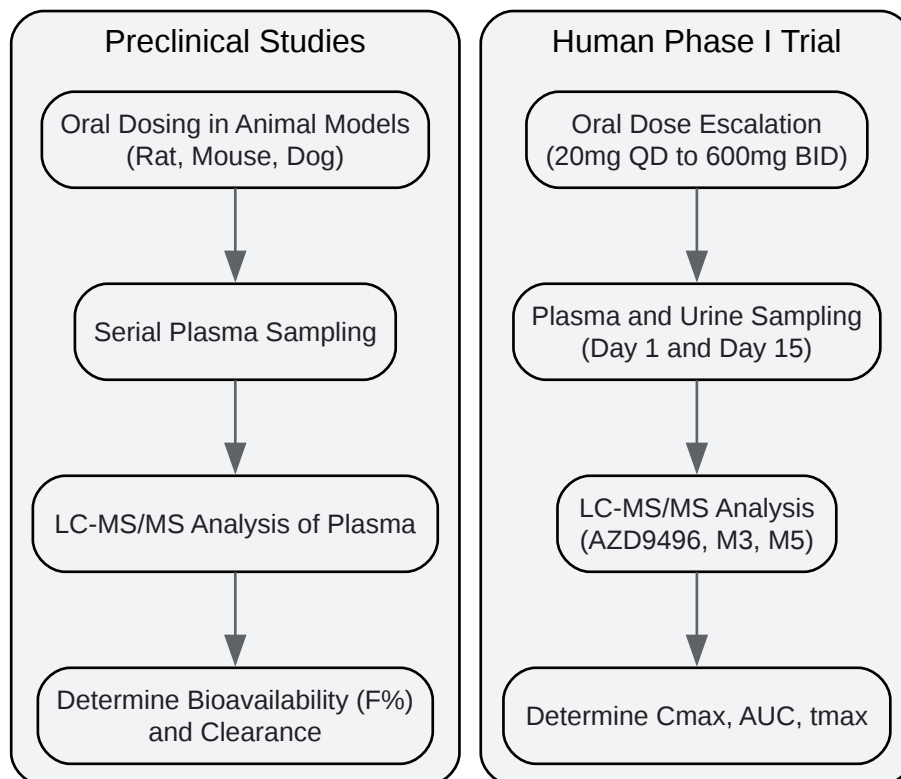
- Tumor Implantation: Human breast cancer cell lines (e.g., MCF-7) or patient-derived xenograft (PDX) models are implanted.[2][3] For estrogen-dependent models, estrogen pellets are often implanted subcutaneously.[3]
- Dosing: AZD9496 is administered orally (p.o.) once daily (q.d.).[3]
- Sample Collection: Plasma samples are collected at various time points post-dosing to determine pharmacokinetic parameters. Tumor samples are collected at the end of the study for pharmacodynamic analysis (e.g., protein levels of ER and progesterone receptor (PR)).[3]
- Analysis: Plasma concentrations of AZD9496 and its metabolites are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] Tumor lysates are analyzed by methods such as Western blotting to assess protein expression.[2]

First-in-Human Phase I Clinical Trial (NCT02248090)

- Study Design: A dose-escalation, dose-expansion "rolling 6" design was used.[1]
- Patient Population: Women with ER+/HER2- advanced breast cancer.[1]
- Dosing Regimen: AZD9496 was administered orally, with doses escalating from 20 mg once daily to 600 mg twice daily.[1]
- Pharmacokinetic Sampling: Venous blood samples were taken predose and at regular intervals on day 1 (over 24 hours) and day 15 (over 10 hours), and predose on days 2 and 16 in the dose-escalation cohorts.[9] Urine samples were also collected.[9]
- Analytical Method: AZD9496 and its metabolites (M3 and M5) in plasma and AZD9496 in urine were quantified using a validated LC-MS/MS method.[9]
- Data Analysis: Pharmacokinetic parameters were derived by standard noncompartmental methods using software such as Phoenix WinNonlin.[1][9]

Visualizations

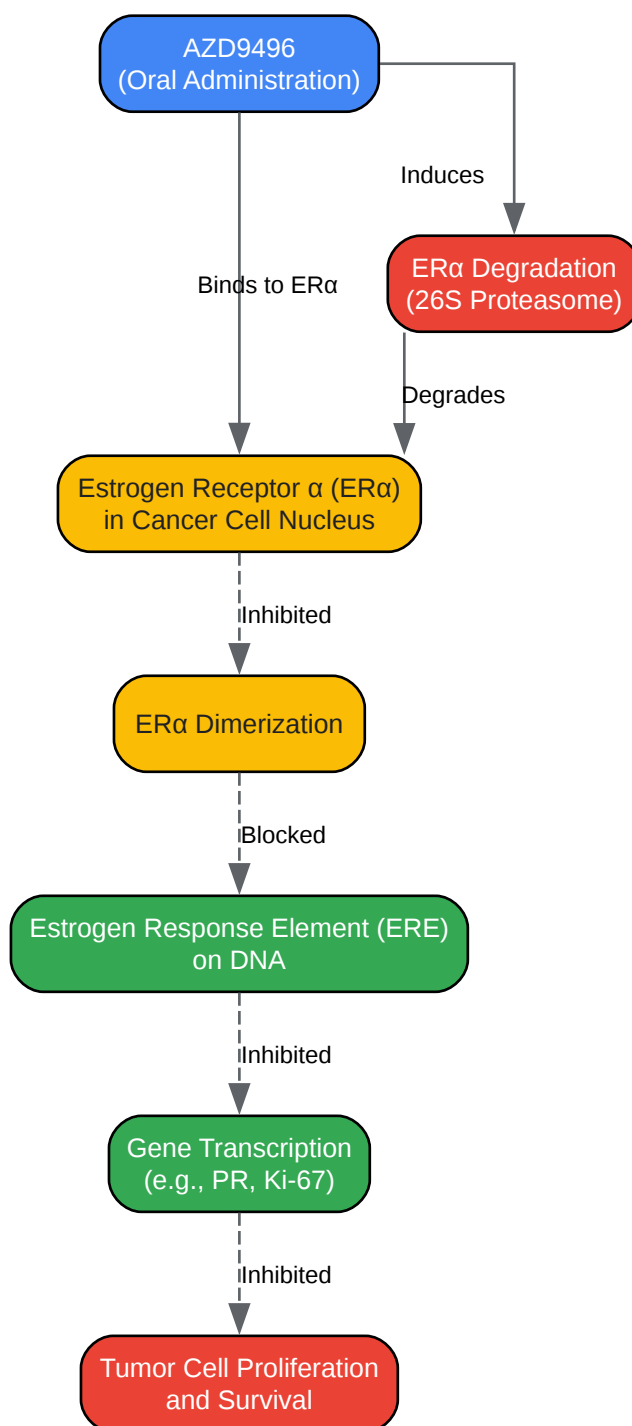
AZD9496 Experimental Workflow for Pharmacokinetic Assessment



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Caption: Experimental workflow for AZD9496 pharmacokinetic assessment.

AZD9496 Signaling Pathway and Mechanism of Action



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Caption: AZD9496 mechanism of action and impact on ERα signaling.

In summary, AZD9496 demonstrates favorable oral bioavailability in preclinical models and a manageable safety profile in early clinical trials.[3] Its mechanism as a potent ERα antagonist

and degrader offers a promising therapeutic strategy for ER-positive breast cancers.[2] Further clinical development is supported by these findings.

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